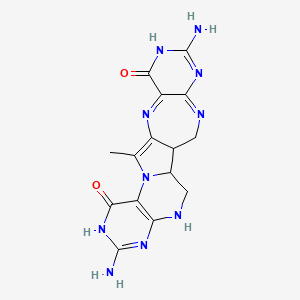
3,5-Dichloro-4-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-dichlorobenzonitrile with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of nickel-catalyzed arylcyanation reactions can be employed to produce 3,5-Dichloro-4-(trifluoromethyl)benzonitrile in larger quantities .
化学反応の分析
Types of Reactions
3,5-Dichloro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
3,5-Dichloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism by which 3,5-Dichloro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, making it valuable for various applications .
特性
分子式 |
C8H2Cl2F3N |
|---|---|
分子量 |
240.01 g/mol |
IUPAC名 |
3,5-dichloro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2Cl2F3N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H |
InChIキー |
AUAPOFUCAHCWMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


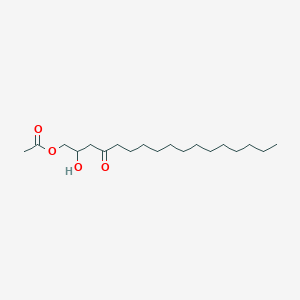
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
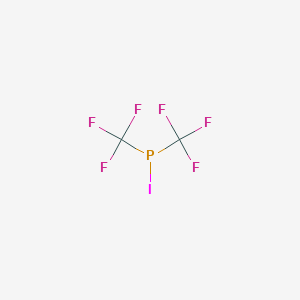
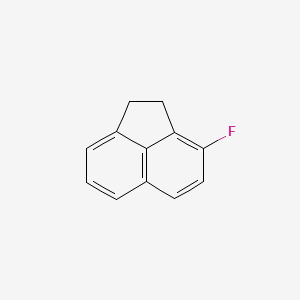
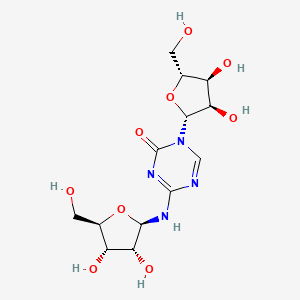
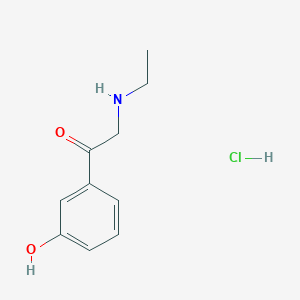


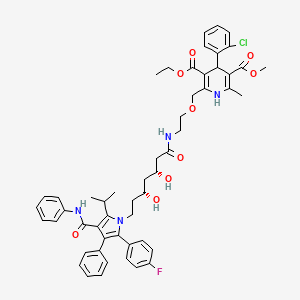
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
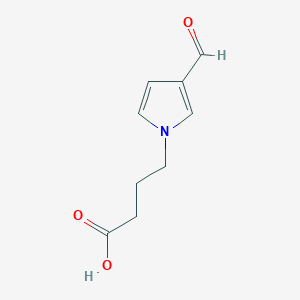
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
